molecular formula C17H23N7O B6692961 [(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone

[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone

Cat. No.: B6692961
M. Wt: 341.4 g/mol
InChI Key: SXRFSYOPSYOZKM-ZDUSSCGKSA-N
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Description

[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone is a complex organic compound featuring a pyrrolidine ring, a triazole moiety, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone typically involves multi-step organic synthesis. Key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Moiety: This step often involves azide-alkyne cycloaddition (click chemistry) to form the triazole ring.

    Attachment of the Pyrimidine Core: This can be done through nucleophilic substitution reactions where the pyrimidine ring is functionalized with the necessary substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group.

    Reduction: Reduction reactions can target the triazole ring or the pyrimidine core.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, its potential therapeutic effects are explored, particularly in areas like oncology or infectious diseases.

Industry

Industrially, it could be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of [(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyrimidine moieties may facilitate binding to specific sites, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one.

    Triazole Derivatives: Compounds containing triazole rings, such as certain antifungal agents.

    Pyrimidine Derivatives: Compounds like cytosine and thymine, which are nucleobases in DNA.

Uniqueness

The uniqueness of [(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone lies in its combined structural features, which may confer specific biological activities not seen in simpler analogs.

Properties

IUPAC Name

[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c1-11-8-14(20-17(18-2)19-11)16(25)24-7-3-4-13(24)9-23-10-15(21-22-23)12-5-6-12/h8,10,12-13H,3-7,9H2,1-2H3,(H,18,19,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRFSYOPSYOZKM-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC)C(=O)N2CCCC2CN3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NC)C(=O)N2CCC[C@H]2CN3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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